4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl
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Overview
Description
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl is a stable nitroxyl radical compound. It is a derivative of 2,2,6,6-tetramethylpiperidine, which is known for its stability and reactivity. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl typically involves the oxidation of 2,2,6,6-tetramethyl-4-piperidone. The process can be carried out using various oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as sublimation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The nitroxyl radical can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in substitution reactions where the nitroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium hypochlorite.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be used for further chemical modifications .
Scientific Research Applications
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron spin resonance (ESR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of reactive oxygen species (ROS) and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl involves its ability to act as a stable free radical. It interacts with reactive oxygen species (ROS) and other radicals, making it useful in studying oxidative stress and related processes. The compound can also participate in redox reactions, influencing various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable nitroxyl radical with similar properties.
4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPONE): Another derivative with comparable stability and reactivity.
Uniqueness
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl is unique due to its isotopic labeling with deuterium (d16) and nitrogen-15 (15N). This labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques, providing more detailed insights into molecular structures and dynamics .
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
188.33 g/mol |
IUPAC Name |
3,3,5,5-tetradeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1 |
InChI Key |
KMEUSKGEUADGET-ZDYDSYIGSA-N |
Isomeric SMILES |
[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1(CC(=O)CC(N1O)(C)C)C |
Origin of Product |
United States |
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